molecular formula C12H15N3O B7932412 (S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide

(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide

Cat. No.: B7932412
M. Wt: 217.27 g/mol
InChI Key: DNYSYERYARKGKS-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide is a chiral amide derivative featuring a 2-cyanobenzyl group and a methyl substituent on the nitrogen atom. Its molecular framework combines a propionamide backbone with stereochemical specificity (S-configuration), which may influence biological interactions or physicochemical properties.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(14)12(16)15(2)8-11-6-4-3-5-10(11)7-13/h3-6,9H,8,14H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYSYERYARKGKS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide typically involves the reaction of 2-cyanobenzyl bromide with appropriate amines under controlled conditions. One common method includes the use of 2-cyanobenzyl bromide, which reacts with N-methylpropionamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between (S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features Supplier/Status
This compound (Target) 2-cyanobenzyl, methyl Not specified Not reported Ref: 10-F085683 Chiral center (S), discontinued CymitQuimica
(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide 2-cyanobenzyl, isopropyl Not specified 245.33 1354009-56-5 Bulkier isopropyl group; discontinued Fluorochem
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide 3-cyanobenzyl, ethyl C₁₃H₁₇N₃O 231.30 16983-71-4 Ethyl substituent, 3-cyano positional isomer Parchem
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-propionamide 2,5-dichlorobenzyl, methyl C₁₁H₁₄Cl₂N₂O 261.15 1354000-94-4 Electron-withdrawing Cl substituents; 96% purity Not specified
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-fluorobenzyl, methyl C₁₁H₁₅FN₂O 210.25 1219957-26-2 Fluorine bioisostere; potential metabolic stability Parchem
(2S)-2-amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide 3-nitrobenzyl, methyl C₁₁H₁₅N₃O₃ 237.26 1307482-37-6 Strong electron-withdrawing nitro group Not specified
(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide 2-chloro-thiazol-5-ylmethyl C₇H₁₀ClN₃OS 219.69 828920-68-9 Heterocyclic thiazole ring; sulfur and chlorine substituents Parchem

Analysis of Substituent Effects

  • Alkyl Groups on Nitrogen: The methyl group in the target compound minimizes steric hindrance compared to bulkier analogs like the isopropyl variant (MW 245.33) . Ethyl substituents (e.g., 3-cyano analog, MW 231.30) may enhance lipophilicity while maintaining moderate steric effects . Electron-Withdrawing Groups:
  • The nitro group (MW 237.26) in the 3-nitrobenzyl derivative introduces strong electron-withdrawing effects, which could reduce stability under basic conditions . Positional Isomerism:
  • The 2-cyano vs. 3-cyano substitution alters electronic distribution on the benzyl ring. The 2-cyano group may induce steric strain, whereas the 3-cyano isomer offers a more linear geometry . Bioisosteres:
  • Fluorine (MW 210.25) in the 2-fluoro analog enhances metabolic stability and electronegativity without significant steric bulk .

Heterocyclic Derivatives

  • Sulfur and chlorine atoms in this compound may also influence redox properties or solubility.

Implications for Research and Development

  • Researchers may need to explore alternatives like the 3-cyano or fluoro-substituted derivatives.
  • Supplier Diversity : Parchem and Fluorochem are prominent suppliers, ensuring reliability in sourcing analogs for experimental validation .

Biological Activity

(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 218.26 g/mol
  • Structure : The compound features an amino group, a cyano group, and a propionamide backbone, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The cyano group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. It may also undergo metabolic transformations to yield active metabolites that exert biological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • IC50 Values :
    • A375 (human melanoma): IC50 = 5.7 μM
    • HUVEC (human umbilical vein endothelial cells): IC50 values range from 1.4 to 6.2 μM depending on the growth factor .

These results indicate that the compound has selective cytotoxicity, particularly towards melanoma cells, while showing less effect on normal cells.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) Values :
    • E. coli: MIC = 125 µg/mL
    • Pseudomonas aeruginosa: MIC = 150 µg/mL
    • Bacillus subtilis: MIC = 75 µg/mL .

These findings suggest that it could be a potential candidate for developing new antimicrobial agents.

Research Applications

This compound is being explored for various applications:

  • Drug Development : Its structure allows it to serve as an intermediate in synthesizing more complex molecules with potential therapeutic applications.
  • Biochemical Probes : Investigated for its ability to interact with specific biological targets, providing insights into enzyme mechanisms and receptor interactions.

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects on A549 (lung cancer) and Hela (cervical cancer) cell lines, revealing selective inhibition compared to standard chemotherapeutics like cisplatin.
    Cell LineIC50 (μM)Comparison
    A3755.7Effective
    A549<10Less effective than cisplatin
    HelaNot significantComparable to low efficacy
  • Antimicrobial Efficacy : In a series of experiments, the compound was tested against various bacterial strains, demonstrating promising results that warrant further investigation for clinical applications.

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